(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid
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Overview
Description
. This compound is part of the abietane family of diterpenes and is known for its resinous properties and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of abietic acid, which is another diterpenoid acid found in rosin. The hydrogenation process typically uses a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rosin from coniferous trees, followed by purification processes to isolate neoabietic acid. The extraction process includes solvent extraction and distillation techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as neoabietic acid anhydride.
Reduction: Reduction reactions can convert it into abietyl alcohol.
Substitution: It can undergo substitution reactions with different reagents to form ureido derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and amines for substitution reactions. The conditions for these reactions vary, with temperatures ranging from room temperature to elevated temperatures depending on the desired product .
Major Products Formed
Major products formed from these reactions include neoabietic acid anhydride, abietyl alcohol, and various ureido derivatives .
Scientific Research Applications
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemical derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases and as an antiemetic agent.
Industry: It is used in the production of adhesives, varnishes, and other resin-based products
Mechanism of Action
The mechanism of action of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with 5HT3 and muscarinic receptors, which are involved in its antiemetic effects . Additionally, it can modulate the activity of protein tyrosine phosphatase 1B, which is relevant to insulin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Abietic Acid: Another diterpenoid acid found in rosin, with similar chemical properties but different biological activities.
Dehydroabietic Acid: A derivative of abietic acid with distinct chemical and biological properties.
Levopimaric Acid: Another resin acid with similar structural features but different applications.
Uniqueness
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields, from chemistry to medicine, highlight its versatility and importance .
Properties
Molecular Formula |
C20H30O2 |
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Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
InChI Key |
RSWGJHLUYNHPMX-OTGCGEFBSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@@](C2CC1)(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
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